RTI-371 is a compound recognized primarily for its role as a positive allosteric modulator of the human cannabinoid receptor type 1 (CB1). This compound is part of a broader class of tropane derivatives that have been studied for their pharmacological effects, particularly in relation to the central nervous system. RTI-371 has garnered attention due to its selective inhibition of the dopamine transporter, which suggests potential applications in treating disorders related to dopamine dysregulation, such as addiction and depression.
RTI-371 is synthesized from tropane derivatives, specifically designed to interact with the CB1 receptor. It belongs to the category of allosteric modulators, which are compounds that bind to a receptor at a site distinct from the active site, thereby influencing the receptor's activity without directly triggering it. This classification is significant as it differentiates RTI-371 from traditional agonists or antagonists that directly activate or inhibit receptor function.
The synthesis of RTI-371 typically involves several key steps:
A detailed synthetic route may include reactions such as alkylation and acylation, which modify the tropane structure to improve its pharmacological profile. Specific methodologies can vary based on desired characteristics and yield optimization .
RTI-371 has a complex molecular structure characterized by a tropane ring with various substituents that confer its unique pharmacological properties. The exact molecular formula and structural details are essential for understanding its interaction with biological targets:
The three-dimensional conformation of RTI-371 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its binding orientation and interactions with the CB1 receptor .
RTI-371 participates in several chemical reactions, particularly those involving ligand-receptor interactions. As a positive allosteric modulator, RTI-371 enhances the efficacy of other cannabinoids when they bind to the CB1 receptor. Key reactions include:
The mechanism by which RTI-371 exerts its effects involves several steps:
Research indicates that this modulation can lead to enhanced therapeutic effects while potentially reducing side effects associated with direct agonism .
RTI-371 exhibits several notable physical and chemical properties:
These properties influence both laboratory handling and potential pharmaceutical formulations .
RTI-371's primary applications lie within pharmacology and neuroscience:
RTI-371, also systematically identified as 3-(4-chlorophenyl)-5-((1S,2S,3S,5R)-8-methyl-3-(p-tolyl)-8-azabicyclo[3.2.1]octan-2-yl)isoxazole, belongs to the 3-phenyltropane class of compounds [2] [9]. Its molecular formula is C₂₄H₂₅ClN₂O, indicating a complex polycyclic structure featuring a tropane core substituted with methylphenyl and chlorophenyl-isoxazole groups [3] [4]. This architecture is critical for its interactions with central nervous system targets. Synonyms include RTI-4229-371 and RTI 371, though the standardized IUPAC name reflects its stereospecific configuration [9].
Table 1: Key Identifiers of RTI-371
Property | Value |
---|---|
IUPAC Name | 3-(4-chlorophenyl)-5-((1S,2S,3S,5R)-8-methyl-3-(p-tolyl)-8-azabicyclo[3.2.1]octan-2-yl)isoxazole |
Molecular Formula | C₂₄H₂₅ClN₂O |
CAS Number | 652978-45-5 |
Synonyms | RTI-4229-371, RTI 371 |
Computational studies using Jaguar conformational analysis and Metropolis Monte Carlo simulated annealing reveal that RTI-371 adopts a specific bioactive conformation essential for receptor modulation [8]. The tropane ring exists in a low-energy endo-puckered conformation, with the 3β-(4-methylphenyl) and 2β-(isoxazole) substituents oriented equatorially. This arrangement minimizes steric clashes and facilitates simultaneous engagement with the dopamine transporter (DAT) and allosteric sites on the cannabinoid CB1 receptor [8] [10]. The isoxazole ring’s chlorophenyl group projects perpendicularly to the tropane plane, creating a T-shaped topology that influences molecular recognition [8].
RTI-371 has a molecular weight of 392.93 g/mol [3] [4] [9]. It is a solid powder at room temperature, exhibiting stability under recommended storage conditions (0–4°C short-term; –20°C long-term) [9]. The compound is soluble in dimethyl sulfoxide (DMSO), a property leveraged in in vitro assays, but its solubility in aqueous buffers or physiological fluids remains uncharacterized [3] [9]. This DMSO solubility facilitates experimental handling, allowing stock solutions (e.g., 10 mM) for pharmacological studies [10].
Table 2: Physicochemical Profile of RTI-371
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 392.93 g/mol | Calculated from C₂₄H₂₅ClN₂O |
State | Solid powder | Synthetic standard |
Solubility | Soluble in DMSO | Stock solutions for in vitro assays |
Purity | >98% | Analytical HPLC (typical commercial batches) |
Despite its relatively high molecular weight, RTI-371 demonstrates significant blood-brain barrier (BBB) penetration. In vivo binding studies in rats show it displaces the DAT radioligand [¹²⁵I]RTI-55 in the caudate nucleus, confirming CNS access [1] [10]. This permeability is attributed to its moderate lipophilicity (predicted log P ≈ 3.5–4.0), a common feature of tropane derivatives [8]. The compound’s BBB penetration is pharmacologically relevant, enabling antagonism of cocaine-induced locomotor stimulation and allosteric modulation of CB1 receptors in the brain [1] [10]. Notably, RTI-371’s ability to cross the BBB distinguishes it from other DAT inhibitors whose atypical behavioral profiles stem from poor pharmacokinetics [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1